molecular formula C16H19N3O2 B12152834 N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]acetamide

N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]acetamide

Cat. No.: B12152834
M. Wt: 285.34 g/mol
InChI Key: OQIYFPLRQSWVBL-UHFFFAOYSA-N
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Description

N-[1-(1H-Indol-2-ylcarbonyl)piperidin-4-yl]acetamide is a synthetic compound featuring a piperidine ring substituted at the 1-position with a 1H-indole-2-carbonyl group and at the 4-position with an acetamide moiety. The indole scaffold is notable for its prevalence in bioactive molecules, particularly in central nervous system (CNS)-targeting agents, due to its structural resemblance to serotonin and other neurotransmitters . The acetamide group enhances solubility and modulates pharmacokinetic properties.

Properties

Molecular Formula

C16H19N3O2

Molecular Weight

285.34 g/mol

IUPAC Name

N-[1-(1H-indole-2-carbonyl)piperidin-4-yl]acetamide

InChI

InChI=1S/C16H19N3O2/c1-11(20)17-13-6-8-19(9-7-13)16(21)15-10-12-4-2-3-5-14(12)18-15/h2-5,10,13,18H,6-9H2,1H3,(H,17,20)

InChI Key

OQIYFPLRQSWVBL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1CCN(CC1)C(=O)C2=CC3=CC=CC=C3N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]acetamide typically involves the following steps:

Industrial Production Methods

Industrial production of N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]acetamide would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Mechanism of Action

The mechanism of action of N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]acetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Research Findings and Implications

  • Structural Flexibility : The piperidine/piperazine core allows for diverse substitutions, enabling tuning of receptor selectivity. For example, indole-containing analogs may target CNS disorders, while phenylethyl-opioid analogs prioritize pain management .
  • Regulatory Trends : Opioid-like analogs face strict controls, whereas indole-acetamide derivatives remain under research for psychiatric or neurological applications .

Biological Activity

N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]acetamide is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Structural Overview

N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]acetamide combines an indole moiety with a piperidine ring through an acetamide linkage. Its molecular formula is C₁₃H₁₅N₃O, with a molecular weight of approximately 229.28 g/mol. The indole structure is prevalent in many biologically active compounds, while the piperidine ring enhances its interaction with various biological targets.

Research indicates that N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]acetamide exhibits significant biological activities, particularly in cancer research. Compounds with similar structures have shown potential as inhibitors of cell proliferation and protein kinases, making them candidates for therapeutic applications in oncology. The indole structure is also associated with neuroactive properties, suggesting potential applications in neuropharmacology.

Interaction with Biological Targets

Preliminary studies suggest that this compound may bind to specific proteins involved in cell signaling pathways related to cancer progression and neuronal function. Techniques such as surface plasmon resonance or molecular docking simulations are recommended for further exploration of binding affinities and target interactions.

Biological Activity Data

The following table summarizes the biological activity of N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]acetamide compared to structurally related compounds:

Compound Name Structure Biological Activity
N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]acetamideIndole and piperidine frameworkPotential anticancer activity
2-(4-chlorophenyl)-N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]acetamideSimilar backbone with chlorophenyl substitutionPotential anticancer activity
N-(pyrrolidin-3-yl)acetamideDifferent nitrogen heterocycleNeuroactive properties
5-Oxopyrrolidine-2-carboxamideContains a pyrrolidine structureAntimicrobial activity

The unique combination of the indole and piperidine frameworks may enhance selectivity towards biological targets compared to other compounds lacking this dual functionality.

Case Studies and Research Findings

Recent studies have explored the pharmacological properties of N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]acetamide:

  • Anticancer Activity : In vitro studies have demonstrated that compounds structurally similar to N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]acetamide can inhibit tumor cell proliferation. These findings suggest its potential role as an anticancer agent.
  • Neuropharmacological Effects : The indole component has been linked to neuroactive properties, indicating that this compound could influence neurological pathways, potentially offering therapeutic benefits for neurodegenerative diseases.
  • Molecular Docking Studies : Computational studies using molecular docking techniques have provided insights into the binding interactions between N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]acetamide and various protein targets involved in cancer signaling pathways.

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